

In-Depth Technical Guide: ^1H NMR Characterization of 4-Hydroxypyridine

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Compound of Interest

Compound Name: *Pyridin-4-ol*

Cat. No.: B093559

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Audience: Researchers, scientists, and drug development professionals.

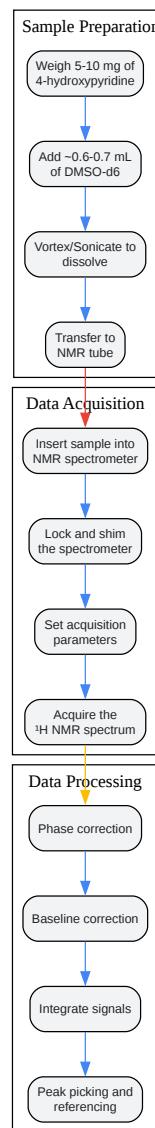
Introduction

4-Hydroxypyridine is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. Its structural analysis is fundamental to understanding its reactivity and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (^1H) NMR, is a powerful tool for the structural elucidation of 4-hydroxypyridine. This guide provides an in-depth overview of the ^1H NMR characterization of 4-hydroxypyridine, with a focus on its tautomeric nature, which is crucial for accurate spectral interpretation.

A key characteristic of 4-hydroxypyridine is its existence in a tautomeric equilibrium with its keto form, 4-pyridone. In polar solvents, such as dimethyl sulfoxide (DMSO) and water, the equilibrium lies significantly towards the 4-pyridone tautomer.^[1] This is due to the increased stability offered by the amide-like functionality and intermolecular hydrogen bonding in the pyridone form. Consequently, the ^1H NMR spectrum in these solvents will predominantly reflect the structure of 4-pyridone.

Tautomeric Equilibrium of 4-Hydroxypyridine

The tautomeric relationship between 4-hydroxypyridine and 4-pyridone is a critical concept for the correct interpretation of its ^1H NMR spectrum. The equilibrium is dynamic and highly dependent on the solvent environment.



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References

- 1. researchgate.net [researchgate.net]

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